molecular formula C14H15NO2 B14621329 Methyl 1-benzyl-1,4-dihydropyridine-3-carboxylate CAS No. 57355-62-1

Methyl 1-benzyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B14621329
CAS No.: 57355-62-1
M. Wt: 229.27 g/mol
InChI Key: WDNUSFFFZZJIDH-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-1,4-dihydropyridine-3-carboxylate is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. This compound is particularly notable for its potential use in medicinal chemistry due to its unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-benzyl-1,4-dihydropyridine-3-carboxylate typically involves a multi-component reaction (MCR), such as the Hantzsch reaction. This method combines an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a catalyst. The reaction is often carried out under reflux conditions with solvents like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the same reactants but uses microwave irradiation to achieve faster and more efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-benzyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 1-benzyl-1,4-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a calcium channel blocker, which can influence cellular processes.

    Medicine: Explored for its antihypertensive, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The compound exerts its effects primarily by interacting with voltage-gated L-type calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, which can reduce muscle contraction and lower blood pressure. This mechanism is similar to that of other dihydropyridine derivatives used as antihypertensive agents .

Comparison with Similar Compounds

Uniqueness: Methyl 1-benzyl-1,4-dihydropyridine-3-carboxylate stands out due to its specific structural modifications, which may enhance its binding affinity and selectivity for calcium channels. This makes it a promising candidate for further drug development .

Properties

IUPAC Name

methyl 1-benzyl-4H-pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-17-14(16)13-8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-7,9,11H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNUSFFFZZJIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00531122
Record name Methyl 1-benzyl-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00531122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57355-62-1
Record name Methyl 1-benzyl-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00531122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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